![molecular formula C10H10N2O B2733238 7-(aminomethyl)-1H-quinolin-4-one CAS No. 1026514-15-7](/img/structure/B2733238.png)
7-(aminomethyl)-1H-quinolin-4-one
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Overview
Description
“7-(aminomethyl)-1H-quinolin-4-one” is also known as “7-Aminomethyl-7-carbaguanine”. It is one of the precursors of nucleoside Q (queuosine) biosynthesis . It is a substrate for preQ1 synthase (EC 1.7.1.13) which catalyzes the NADPH-dependent reduction of 7-cyano-7-carbaguanine (preQ0) to 7-aminomethyl-7-carbaguanine (preQ1) .
Synthesis Analysis
The synthesis of “7-(aminomethyl)-1H-quinolin-4-one” involves the NADPH-dependent reduction of 7-cyano-7-carbaguanine (preQ0) to 7-aminomethyl-7-carbaguanine (preQ1) by the enzyme preQ1 synthase . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “7-(aminomethyl)-1H-quinolin-4-one” is complex and detailed analysis can be found in the referenced papers . The structure is influenced by the presence of the aminomethyl group and the quinolinone ring.Chemical Reactions Analysis
The chemical reactions involving “7-(aminomethyl)-1H-quinolin-4-one” are primarily related to its role as a substrate for preQ1 synthase . The enzyme catalyzes the NADPH-dependent reduction of 7-cyano-7-carbaguanine (preQ0) to 7-aminomethyl-7-carbaguanine (preQ1) . More detailed information about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(aminomethyl)-1H-quinolin-4-one” are influenced by its molecular structure. Detailed analysis of these properties can be found in the referenced papers .Mechanism of Action
The mechanism of action of “7-(aminomethyl)-1H-quinolin-4-one” is related to its role in the biosynthesis of nucleoside Q (queuosine). It acts as a substrate for the enzyme preQ1 synthase, which catalyzes the NADPH-dependent reduction of 7-cyano-7-carbaguanine (preQ0) to 7-aminomethyl-7-carbaguanine (preQ1) . More detailed information about the mechanism of action can be found in the referenced papers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(aminomethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYIXOGCVSMBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(aminomethyl)-1H-quinolin-4-one |
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